

Introduction: Identifying a Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *6-Bromo-3-isopropoxy-2-methylpyridine*
CAS No.: *1392466-94-2*
Cat. No.: *B1405423*

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In the landscape of medicinal chemistry, the substituted pyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an invaluable building block for drug development professionals. This guide focuses on a specific, highly functionalized derivative: **6-Bromo-3-isopropoxy-2-methylpyridine**.

This compound is engineered for utility. The bromo group at the 6-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, or alkyl groups. The isopropoxy group at the 3-position modulates the electronic nature of the ring and provides a lipophilic, metabolically stable ether linkage that can act as a hydrogen bond acceptor. Finally, the methyl group at the 2-position offers steric influence and can be a crucial element for optimizing binding interactions with biological targets.

As this is a specialized, non-commercial compound, this guide provides a comprehensive overview of its proposed synthesis from readily available precursors, detailed characterization

methods, and a discussion of its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is foundational to its application in synthesis. Below is a summary of the calculated properties for the target compound and the experimentally determined properties of its key precursor.

Property	6-Bromo-3-isopropoxy-2-methylpyridine (Target)	6-Bromo-2-methylpyridin-3-ol (Precursor)
CAS Number	Not available (non-commercial)	118399-86-3[1][2]
Molecular Formula	C ₉ H ₁₂ BrNO	C ₆ H ₆ BrNO
Molecular Weight	230.10 g/mol	188.02 g/mol
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	Colorless crystals
Boiling Point	Predicted: >200 °C (decomposes)	Not available
Melting Point	Predicted: <40 °C	187-189 °C
SMILES	<chem>CC1=C(OC(C)C)C=CC(Br)=N1</chem>	<chem>CC1=C(O)C=CC(Br)=N1</chem>
InChIKey	Predicted: YQDPJBCUDFVDFB- UHFFFAOYSA-N	NZEZVKXETZALTH- UHFFFAOYSA-N

Proposed Synthesis: O-Isopropylation via Williamson Ether Synthesis

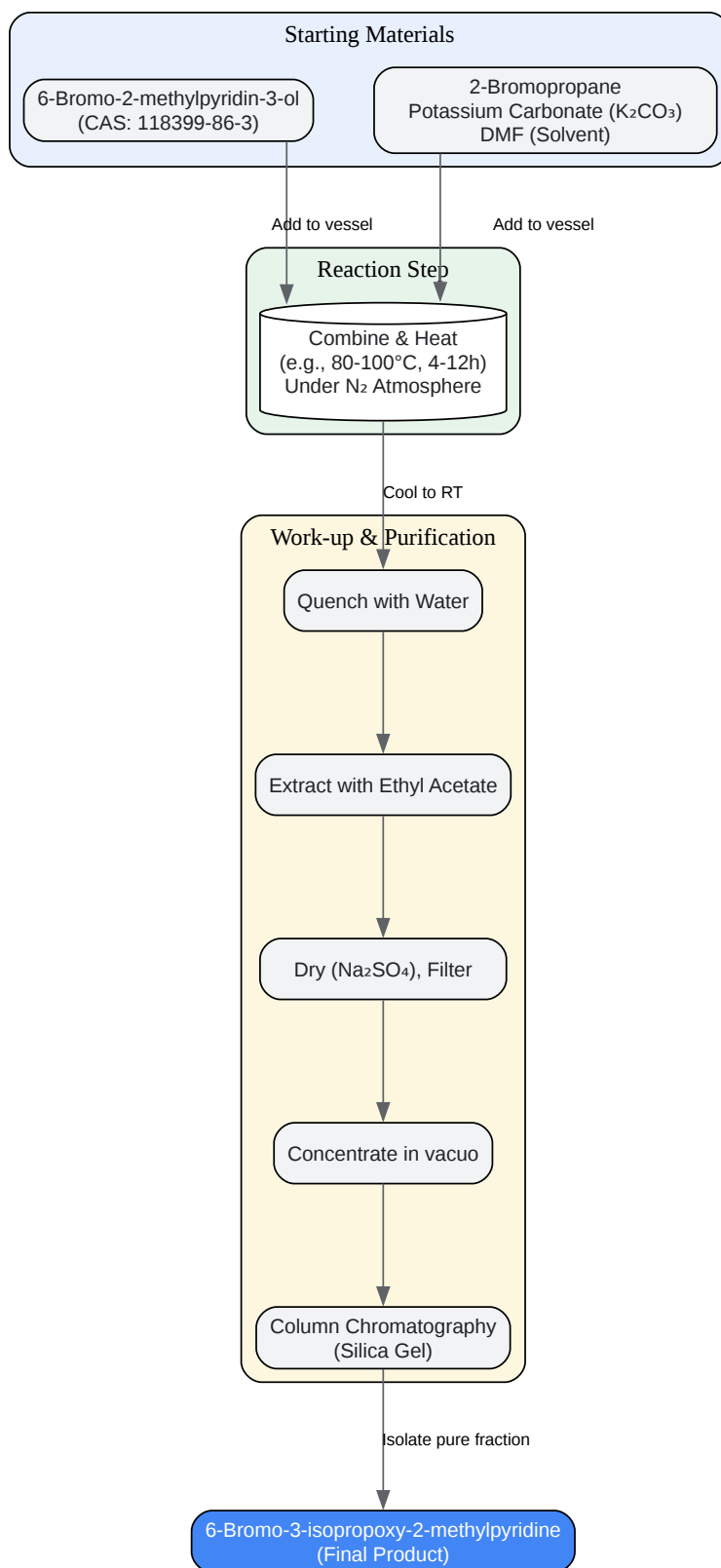
The most direct and reliable method to prepare the target compound is through the O-alkylation of its hydroxypyridine precursor, 6-Bromo-2-methylpyridin-3-ol. The Williamson ether synthesis provides a classic and robust framework for this transformation.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

- **Deprotonation:** The phenolic hydroxyl group of 6-Bromo-2-methylpyridin-3-ol is weakly acidic. A moderately strong base, such as potassium carbonate (K_2CO_3) or a stronger base like sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is crucial as it effectively solvates the cation (K^+ or Na^+) without interfering with the nucleophilicity of the anion.
- **Nucleophilic Attack:** The resulting pyridinolate anion attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide). This SN2 attack proceeds with inversion of stereochemistry (though not relevant for the achiral isopropyl group) and forms the desired C-O ether bond, yielding the final product.[3] Secondary alkyl halides like 2-bromopropane are suitable, but care must be taken as competing elimination reactions can occur, especially at higher temperatures.[3]

Experimental Workflow Diagram



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Caption: Synthesis workflow for **6-Bromo-3-isopropoxy-2-methylpyridine**.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the O-alkylation of hydroxypyridines.

[4]

- **Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, add 6-Bromo-2-methylpyridin-3-ol (1.0 eq.).
- **Solvent and Base:** Add anhydrous DMF (approx. 0.1 M concentration) followed by finely pulverized potassium carbonate (K_2CO_3 , 1.5-2.0 eq.).
- **Reagent Addition:** Stir the suspension vigorously for 15 minutes at room temperature. Add 2-bromopropane (1.2-1.5 eq.) to the mixture via syringe.
- **Reaction:** Heat the reaction mixture to 80-100°C and maintain for 4-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature. Carefully pour the reaction mixture into cold water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure product.

Spectroscopic Characterization: Verifying the Structure

Confirmation of the product's identity is achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

- 1H NMR: The proton NMR spectrum is expected to show distinct signals:

- A septet (a multiplet with 7 lines) at approximately δ 4.5-4.8 ppm, corresponding to the single methine proton (-OCH(CH₃)₂) of the isopropoxy group.
- A doublet at approximately δ 1.3-1.4 ppm, integrating to 6 protons, representing the two equivalent methyl groups (-OCH(CH₃)₂) of the isopropoxy group.
- A singlet at approximately δ 2.4-2.5 ppm, integrating to 3 protons, for the methyl group on the pyridine ring (Ar-CH₃).
- Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1 proton, corresponding to the two coupled protons on the pyridine ring.[5]
- ¹³C NMR: The carbon NMR will corroborate the structure with signals for the 9 unique carbon atoms, including the characteristic aliphatic signals for the isopropoxy group (one methine, one methyl) and the aromatic carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M+H]⁺ at approximately 230.0/232.0 m/z, demonstrating the characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Medicinal Chemistry: A Gateway to Novel Compounds

The primary utility of **6-Bromo-3-isopropoxy-2-methylpyridine** is as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Palladium-Catalyzed Cross-Coupling Reactions

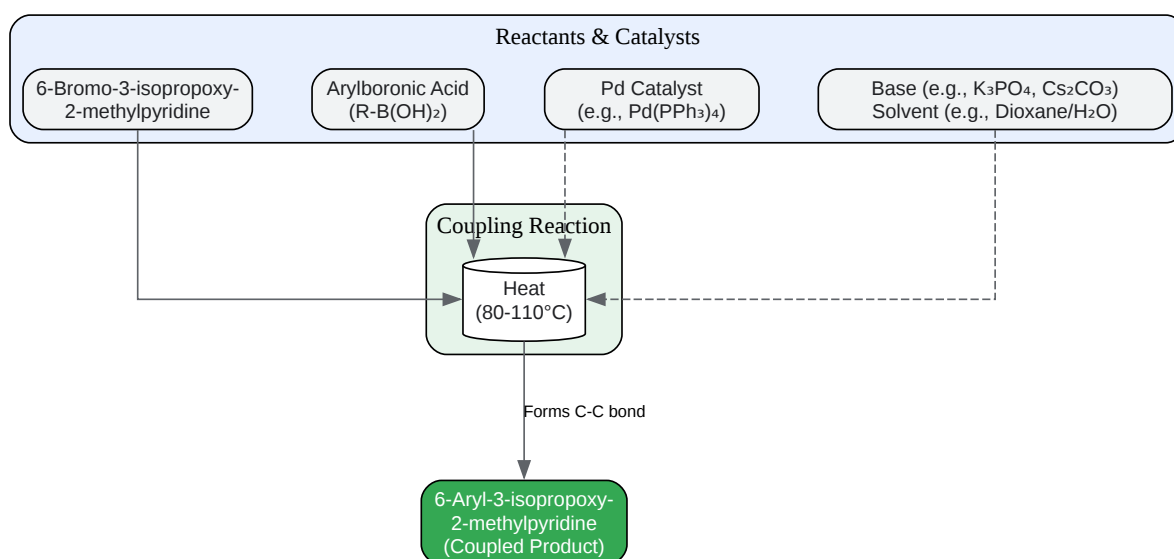
The C(sp²)-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon or carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters is one of the most powerful methods to create biaryl structures.[6] This is a cornerstone of modern drug synthesis.[7][8]

- Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 6-amino-pyridine derivatives.
- Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, providing access to a different chemical space.
- Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

The chemoselectivity of these reactions is high, meaning the C-Br bond will react preferentially under palladium catalysis, leaving the ether and methyl groups untouched.[9]

Illustrative Suzuki Coupling Workflow



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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, **6-Bromo-3-isopropoxy-2-methylpyridine** and its precursors should be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[\[10\]](#)[\[11\]](#)
- Ventilation: Handle the compound and all reagents, especially volatile solvents like DMF, in a well-ventilated chemical fume hood.[\[12\]](#)[\[13\]](#)
- Hazards of Precursors and Reagents:
 - Brominated Pyridines: Generally considered irritants to the skin, eyes, and respiratory system. Harmful if swallowed.
 - DMF (Solvent): A potential reproductive toxin; avoid inhalation and skin contact.
 - Potassium Carbonate: An irritant; avoid creating dust.
 - 2-Bromopropane: Flammable liquid and potential irritant.

Always consult the specific Safety Data Sheet (SDS) for each chemical used in the synthesis before beginning work.[\[11\]](#)[\[14\]](#) Contaminated waste should be disposed of according to institutional and local regulations.

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